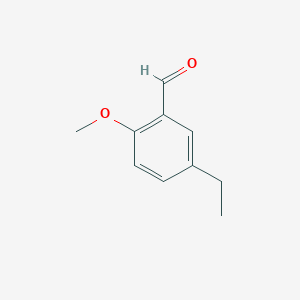

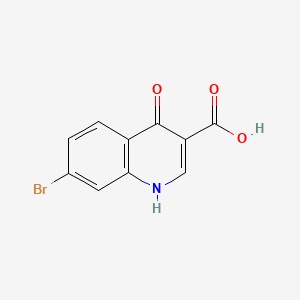

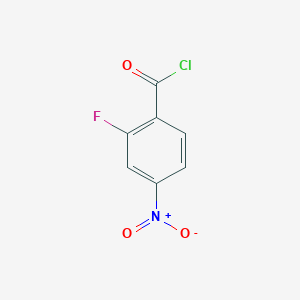

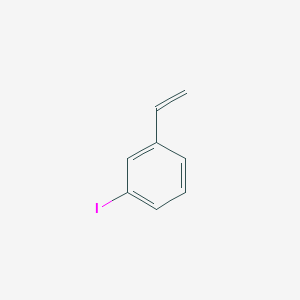

1-Ethenyl-3-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photochemical Thiolation

Thiophenol was discovered to form an EDA complex with iodobenzene through halogen bonding interactions upon treatment with KOH. A direct photochemical thiolation of C (sp3)–H bond-containing etheric, allylic, and benzylic substrates with thiophenol was developed .

Intramolecular Oxidative Cyclization

An iodobenzene diacetate (IBD)-mediated simple and green method was determined for the intramolecular oxidative cyclization of 3-aryl-2-pyridiylhydrazones of different aromatic aldehydes in an aqueous medium at room temperature .

Safety and Hazards

Mechanism of Action

Target of Action

1-Ethenyl-3-iodobenzene, also known as 3-Iodostyrene, is an organoiodine compound Iodobenzene, a related compound, has been shown to interact with endoglucanase f in clostridium cellulolyticum .

Mode of Action

Iodobenzene, a similar compound, has been shown to have inhibitory and excitatory effects on certain receptor cells . It’s plausible that 1-Ethenyl-3-iodobenzene might interact with its targets in a similar manner, causing changes in cellular activity.

Biochemical Pathways

Iodobenzene, a related compound, has been shown to affect the activity of endoglucanase f, an enzyme involved in the breakdown of cellulose . This suggests that 1-Ethenyl-3-iodobenzene could potentially influence carbohydrate metabolism pathways.

Pharmacokinetics

It’s known that the compound is a liquid and has a density of 167 These properties could influence its absorption and distribution in the body

Result of Action

Iodobenzene, a related compound, has been shown to have inhibitory and excitatory effects on certain receptor cells . This suggests that 1-Ethenyl-3-iodobenzene could potentially cause similar changes in cellular activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethenyl-3-iodobenzene. For instance, the release of iodobenzene into the environment can result from its use as a reagent and the subsequent synthesis of it . It’s plausible that similar environmental exposure could occur with 1-Ethenyl-3-iodobenzene, potentially affecting its action and stability.

properties

IUPAC Name |

1-ethenyl-3-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7I/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENCBLICVDCSAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446115 |

Source

|

| Record name | 1-ethenyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4840-92-0 |

Source

|

| Record name | 1-ethenyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.